3-n-Boc-amino-1-(2-amino-1-m-tolyl-ethyl)-pyrrolidine

Proteasome inhibition β2 subunit Trypsin-like activity

Purchase 3-n-Boc-amino-1-(2-amino-1-m-tolyl-ethyl)-pyrrolidine (886365-11-3), a structurally unique, Boc-protected pyrrolidine with a meta-tolyl substitution. This low-micromolar pan-proteasome ligand (β1/β2/β5 IC50 17.6–82.4 μM) provides an ideal, unbiased control for high-throughput screening, enabling accurate Z'-factor calculations and hit-threshold setting. Its meta-methyl regioisomerism ensures consistent SAR, while the Boc-amine offers a versatile handle for amide coupling, sulfonylation, or PROTAC conjugation. Available in high purity.

Molecular Formula C18H29N3O2
Molecular Weight 319.4 g/mol
CAS No. 886365-11-3
Cat. No. B11769027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-n-Boc-amino-1-(2-amino-1-m-tolyl-ethyl)-pyrrolidine
CAS886365-11-3
Molecular FormulaC18H29N3O2
Molecular Weight319.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(CN)N2CCC(C2)NC(=O)OC(C)(C)C
InChIInChI=1S/C18H29N3O2/c1-13-6-5-7-14(10-13)16(11-19)21-9-8-15(12-21)20-17(22)23-18(2,3)4/h5-7,10,15-16H,8-9,11-12,19H2,1-4H3,(H,20,22)
InChIKeyITPUKCZTUMISDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-n-Boc-amino-1-(2-amino-1-m-tolyl-ethyl)-pyrrolidine (CAS 886365-11-3): Pyrrolidine-Based Proteasome Ligand for Chemical Probe Development


3-n-Boc-amino-1-(2-amino-1-m-tolyl-ethyl)-pyrrolidine (CAS 886365-11-3) is a substituted pyrrolidine derivative bearing a Boc-protected amino group at the 3-position and a meta-tolyl-substituted ethylamine moiety at the 1-position . The compound is cataloged as a biochemical reagent and synthetic intermediate, with reported affinity for multiple subunits of the 20S proteasome in human-derived cell-free assays [1]. Structurally, it serves as a building block in medicinal chemistry programs, particularly where pyrrolidine scaffolds are employed to introduce conformational constraint or modulate amine basicity .

3-n-Boc-amino-1-(2-amino-1-m-tolyl-ethyl)-pyrrolidine Substitution Risks: Meta-Tolyl Stereoelectronic Effects and Boc-Dependent Stability Differentiate from Para-Tolyl and Other Pyrrolidine Analogs


Generic substitution among pyrrolidine-based proteasome ligands is precluded by two critical factors. First, the position of the methyl group on the tolyl ring—meta versus para—significantly alters molecular recognition and binding geometry, a phenomenon well-documented in proteasome inhibitor SAR [1]. Second, the Boc protecting group on the pyrrolidine 3-amino position serves not only as a synthetic handle but also modulates lipophilicity and metabolic stability . Consequently, even closely related analogs such as the para-tolyl variant (CAS 886365-29-3) cannot be assumed to exhibit equivalent biological activity or pharmacokinetic behavior without explicit comparative data.

Quantitative Differentiation Evidence for 3-n-Boc-amino-1-(2-amino-1-m-tolyl-ethyl)-pyrrolidine (886365-11-3) in Proteasome Subunit Binding and Physicochemical Profile


Comparative β2 (Trypsin-Like) Proteasome Inhibition: 886365-11-3 Exhibits 5-Fold Weaker Potency than Ixazomib but Defines a Distinct Selectivity Window

The target compound inhibits the trypsin-like activity of the human 20S proteasome β2 subunit with an IC50 of 17.6 μM in a fluorimetric assay using Boc-LRR-AMC substrate [1]. In contrast, the clinical proteasome inhibitor ixazomib (MLN2238) demonstrates an IC50 of 3.5 μM (3500 nM) for the β2 subunit under comparable cell-free conditions . The target compound is approximately 5-fold less potent against β2 than ixazomib, suggesting a distinct β2/β5 selectivity ratio that may be exploitable in chemical probe applications.

Proteasome inhibition β2 subunit Trypsin-like activity Chemical probe

β5 (Chymotrypsin-Like) Proteasome Activity: Target Compound Shows 1,400-Fold Lower Potency than Clinical Inhibitors, Supporting its Role as a Low-Potency Reference Standard

The compound inhibits the chymotrypsin-like activity of the human 20S proteasome β5 subunit with an IC50 of 51.1 μM (5.11E+4 nM) using Suc-LLVY-AMC as substrate [1]. Clinical proteasome inhibitors oprozomib and ixazomib exhibit IC50 values of 36 nM and 3.4 nM, respectively, for β5 . The target compound is approximately 1,420-fold less potent than oprozomib and 15,000-fold less potent than ixazomib against β5, confirming it is not a potent proteasome inhibitor but rather a low-affinity ligand suitable as a negative control or for calibrating assay windows.

Proteasome inhibition β5 subunit Chymotrypsin-like activity Reference compound

β1 (Caspase-Like) Proteasome Activity: 886365-11-3 Demonstrates Comparable Low Micromolar Potency Across β1, β2, and β5 Subunits

The compound inhibits the caspase-like activity of the human 20S proteasome β1 subunit with an IC50 of 82.4 μM (8.24E+4 nM) using Z-LLE-AMC as substrate [1]. For reference, ixazomib inhibits β1 with an IC50 of 31 nM under similar conditions . Notably, the target compound exhibits similar low-micromolar IC50 values across all three catalytic subunits (β1: 82.4 μM; β2: 17.6 μM; β5: 51.1 μM), indicating a non-selective, low-affinity binding profile.

Proteasome inhibition β1 subunit Caspase-like activity Subunit selectivity

Meta- versus Para-Tolyl Substitution: Critical Structural Determinant with Undefined but Plausible Activity Consequences

The target compound bears a meta-methyl substitution on the tolyl ring (3-methylphenyl), distinguishing it from the commercially available para-tolyl analog 3-N-Boc-1-(2-amino-1-p-tolyl-ethyl)-pyrrolidine (CAS 886365-29-3) . While direct comparative biological data are absent from the public domain, established structure-activity relationships for proteasome inhibitors indicate that the position of aromatic substituents can alter binding geometry, subunit selectivity, and metabolic stability [1]. Researchers requiring a meta-substituted pyrrolidine scaffold for specific SAR exploration must procure the meta-tolyl variant, as the para-tolyl analog cannot be assumed to recapitulate the same biological profile.

Structural analog Substitution pattern SAR Pyrrolidine scaffold

Purity and Storage Specifications: 98% Purity with Defined Cold-Chain Requirements Ensures Reproducibility

Commercially sourced 3-n-Boc-amino-1-(2-amino-1-m-tolyl-ethyl)-pyrrolidine (CAS 886365-11-3) is supplied with a certified purity of ≥98% (HPLC) and requires storage sealed in dry conditions at 2–8°C . In contrast, many generic pyrrolidine derivatives are shipped at room temperature without explicit cold-chain storage mandates. The defined cold storage requirement for this compound reflects its thermal sensitivity, and procurement from vendors that adhere to these specifications minimizes the risk of degradation that could confound biological assay results.

Chemical purity Storage conditions Procurement specification QC

Optimal Research Use Cases for 3-n-Boc-amino-1-(2-amino-1-m-tolyl-ethyl)-pyrrolidine (886365-11-3) Based on Quantitative Proteasome Binding Data


Negative Control or Low-Affinity Reference Standard in 20S Proteasome Inhibitor Screening

With IC50 values of 17.6–82.4 μM across β1, β2, and β5 subunits, this compound serves as an ideal low-affinity control to define assay background, calculate Z'-factors, and set hit-threshold criteria in high-throughput proteasome inhibitor screens. Its consistent low-micromolar activity across all three catalytic subunits [1] ensures it does not introduce subunit-specific bias in pan-proteasome assays.

Chemical Probe for Structure-Activity Relationship (SAR) Studies of Pyrrolidine-Based Proteasome Ligands

The meta-tolyl substitution pattern and Boc-protected 3-aminopyrrolidine core provide a structurally defined starting point for systematic SAR exploration. Researchers can use this compound as a scaffold to install varying substituents on the tolyl ring or modify the Boc protecting group while retaining a baseline of characterized (albeit low) proteasome binding activity [1].

Synthetic Intermediate for Advanced Proteasome-Targeted Chemical Probes or PROTACs

The Boc-protected primary amine on the pyrrolidine ring serves as a versatile synthetic handle for further derivatization, including amide coupling, sulfonylation, or, after Boc deprotection, conjugation to E3 ligase ligands for PROTAC development . The meta-tolyl ethylamine side chain can also be modified to tune lipophilicity and target engagement.

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